![molecular formula C16H11N B1328763 11H-Benzo[a]carbazole CAS No. 239-01-0](/img/structure/B1328763.png)
11H-Benzo[a]carbazole
Overview
Description
11H-Benzo[a]carbazole is a compound that has been the subject of various studies due to its potential applications in fields such as organic electronics, photoreceptors, and medicinal chemistry. The compound is characterized by a fused polycyclic structure that consists of a benzene ring joined to a carbazole moiety. This structure is of interest due to its electronic properties and its potential utility in the development of new materials and pharmaceuticals .
Synthesis Analysis
The synthesis of 11H-benzo[a]carbazoles has been achieved through various methods. One approach involves a transition-metal-controlled synthesis using Pd(OAc)2 or [Cp*RhCl2]2 as catalysts to promote sequential intermolecular/intramolecular cross-dehydrogenative coupling from 2-phenylindoles . Another method reported is the copper-catalyzed α-C-arylation of ketones, which provides a simple and efficient pathway to synthesize substituted 11H-benzo[a]carbazoles . Additionally, photocyclisation of styrylindoles has been used to obtain this compound and its methyl derivatives .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using nuclear magnetic resonance (NMR) spectral analysis. This technique, along with molecular modeling, has provided insights into the conformational properties of these molecules, which is valuable for synthetic chemists aiming to develop new derivatives with specific activities . The crystal structure of a derivative, 2-nitro-5,6-dihydro-11H-benzo[a]carbazole, has also been determined, revealing that the carbazole skeleton and the benzene ring are coplanar, and the molecules form centrosymmetric dimers through N-H…O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in the context of synthesizing anilide couplers and azo pigments. A two-step synthesis involving the conversion of 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid to its phenyl ester, followed by condensation with an aniline derivative, has been reported to yield high-purity anilides suitable for photoreceptor-grade applications . Furthermore, the synthesis of new 5H-benzo(b)carbazole-6,11-dione derivatives has been accomplished, which exhibit 'off-on-off' fluorescent switching properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been investigated to understand their potential applications. Theoretical studies on the chemical and biochemical activities of 5,6-dihydro-11H-benzo[a]carbazole and its derivatives have been performed, providing insights into various quantum chemical descriptors such as global hardness, chemical potential, electrophilicity index, and dipole moment. These studies help predict the biochemical activity of the compounds and their effectiveness as electron-withdrawing or electron-donating substituents .
Relevant Case Studies
Several case studies highlight the potential of this compound derivatives in medicinal chemistry. For instance, a series of this compound-5-carboxamide derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, with some compounds showing potent activities. One compound, in particular, demonstrated remarkable in vitro and in vivo anticancer activity, comparable to that of known antitumor agents . These studies underscore the significance of this compound derivatives in the development of new therapeutic agents.
Scientific Research Applications
Analytical Chemistry Applications
Fatty Acid Analysis : Hu (2014) developed a method for determining fatty acids in Lycium ruthenicum Murr fruits using 11H-Benzo[a]carbazole derivatives for pre-column derivatization. This method showed high sensitivity and applicability, useful for food, medicine, and health product development (Hu, 2014).
Amine Determination : You et al. (2007) described a pre-column derivatization method for sensitive determination of amines, using this compound derivatives. This technique is notable for its sensitivity and precision in amine analysis (You et al., 2007).
Pharmacological Applications
Antitumor Agents : Wang et al. (2011) synthesized and evaluated this compound-5-carboxamide derivatives for their antitumor activity, finding potent efficacy against certain cancer cell lines (Wang et al., 2011).
Estrogen Receptor Binding : Von Angerer and Prekajac (1986) investigated this compound derivatives for their estrogen receptor binding affinities and potential antitumor activities, identifying specific derivatives with significant binding affinities (Von Angerer & Prekajac, 1986).
Organic Synthesis Applications
- Synthesis of Derivatives : Carruthers and Evans(1974) reported the synthesis of this compound and its methyl derivatives through the photocyclisation of 3-styrylindoles, providing a pathway for creating structurally diverse compounds (Carruthers & Evans, 1974).
Catalyzed Synthesis Methods : Xie et al. (2012) developed a copper-catalyzed method for synthesizing 11H-benzo[a]carbazoles, offering an efficient and simple approach using common materials and inexpensive catalyst systems (Xie et al., 2012).
Advanced Organic Materials : Suh et al. (2016) synthesized new soluble host materials incorporating this compound for use in efficient red phosphorescent organic light-emitting diodes (PHOLEDs), demonstrating the compound's utility in advanced electronic applications (Suh et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound can undergo aromatic electrophilic substitution reactions , suggesting it may interact with biological macromolecules such as proteins and nucleic acids.
Mode of Action
It’s known to undergo aromatic electrophilic substitution reactions , which could potentially lead to modifications of its target molecules and subsequent changes in their function.
Biochemical Pathways
Given its potential to undergo electrophilic substitution reactions , it may influence various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
Its solubility in organic solvents suggests it may be lipophilic, which could influence its absorption and distribution in the body
Result of Action
Its potential to undergo electrophilic substitution reactions suggests it could modify target molecules, potentially leading to changes in their function.
Action Environment
The action, efficacy, and stability of 11H-Benzo[a]carbazole can be influenced by environmental factors . It’s relatively stable at room temperature but can decompose at high temperatures . It’s soluble in some organic solvents , which could influence its distribution in different environments. Its potential environmental hazards suggest it should be handled and disposed of carefully .
properties
IUPAC Name |
11H-benzo[a]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQKWIPLZEVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946694 | |
Record name | 11H-Benzo[a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
239-01-0, 67526-84-5 | |
Record name | Benzo[a]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Benzo[a]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Benzo[a]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Benzo[a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(A)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3SPE26QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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